molecular formula C27H28F3N3OS B11094368 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11094368
M. Wt: 499.6 g/mol
InChI Key: QXBZDYZLYYOYIS-UHFFFAOYSA-N
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Description

2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other functional groups. Common reagents and conditions used in these reactions include:

    Amination: Introduction of the amino group using reagents like ammonia or amines.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Substitution: Introduction of the thiophene ring and other substituents through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions may introduce new substituents into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its unique structure and functional groups may allow for the development of new therapeutic agents with specific biological activities.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, thiophene-containing molecules, and compounds with similar functional groups. Examples include:

    Quinoline derivatives: Compounds with a quinoline core and various substituents.

    Thiophene-containing molecules: Compounds with a thiophene ring and different functional groups.

    Functional group analogs: Compounds with similar functional groups, such as amino, carbonitrile, or trifluoromethyl groups.

Uniqueness

The uniqueness of 2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of structural features and functional groups

Properties

Molecular Formula

C27H28F3N3OS

Molecular Weight

499.6 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H28F3N3OS/c1-25(2,3)21-10-9-20(35-21)22-17(14-31)24(32)33(16-8-6-7-15(11-16)27(28,29)30)18-12-26(4,5)13-19(34)23(18)22/h6-11,22H,12-13,32H2,1-5H3

InChI Key

QXBZDYZLYYOYIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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